6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-9-2-3-11(22)21(19-9)6-10-4-20(5-10)14-12-13(16-7-15-12)17-8-18-14/h2-3,7-8,10H,4-6H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHFSZGKIZSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable purine derivative, the azetidine ring can be introduced through cyclization reactions involving appropriate reagents and catalysts.
Attachment of the Purine Base: The purine base is then attached to the azetidine ring through nucleophilic substitution or coupling reactions.
Construction of the Dihydropyridazinone Core: The final step involves the formation of the dihydropyridazinone core, which can be achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the dihydropyridazinone ring, potentially converting it to a more saturated pyridazinone derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the dihydropyridazinone ring can produce a fully saturated pyridazinone.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its purine base is particularly relevant in the context of nucleotide analogs, which can interfere with DNA and RNA synthesis.
Medicine
In medicine, 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential therapeutic effects. It may exhibit antiviral, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. The azetidine ring and dihydropyridazinone core may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The dihydropyridazin-3-one scaffold is shared among analogs, but substituents on the azetidine and pyridazinone rings vary significantly, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Solubility: The phenyl-substituted pyridazinone () exhibits higher solubility in pharmaceutical solvents (e.g., 22.4 mg/mL in ethanol) due to reduced steric hindrance and polarity . In contrast, the target compound’s bulky purine-azetidine group likely reduces solubility, necessitating formulation optimizations.
- The thienopyrimidine analog () introduces sulfur, which may influence redox behavior or metal coordination .
Biological Activity
The compound 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various physiological processes. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Purine moiety : Contributes to its interaction with biological targets.
- Dihydropyridazinone ring : Known for various pharmacological activities.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway, which is crucial in regulating cellular functions such as growth and metabolism. Inhibitors of PI3Kδ are of significant interest in cancer therapy and inflammatory diseases.
Table 1: Summary of Biological Activities
Antimicrobial and Antifungal Studies
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The methodology typically involves agar diffusion assays where the compound is applied to agar plates inoculated with target microorganisms. The zones of inhibition are measured to assess efficacy.
Case Study: Antifungal Activity Against Alternaria solani
A specific study highlighted the antifungal properties of the compound against Alternaria solani, a common plant pathogen. The results showed:
- Mechanism : The compound caused structural damage to fungal cells, leading to cell death.
- Gene Expression : qRT-PCR analyses indicated down-regulation of pathogenic genes such as slt2 and wetA, which are associated with sporulation and virulence.
Table 2: Antimicrobial Efficacy Results
| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Alternaria solani | 20 | 5 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : By binding to active sites on enzymes such as PI3Kδ, it prevents substrate binding, thereby inhibiting downstream signaling pathways.
- Cell Membrane Disruption : In fungal cells, it alters membrane integrity, leading to leakage of intracellular components.
- Gene Regulation : Modulates the expression of genes related to pathogenicity in fungi.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
